molecular formula C17H14BrN3O B8640217 2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline

2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline

Cat. No.: B8640217
M. Wt: 356.2 g/mol
InChI Key: WJYXHHKXZNSLEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and an azetidine ring, which is a four-membered nitrogen-containing ring. The presence of a bromopyridinyl group further enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide under basic conditions.

    Introduction of the Bromopyridinyl Group: The bromopyridinyl group can be introduced via a nucleophilic substitution reaction, where a bromopyridine derivative reacts with an appropriate nucleophile.

    Coupling with Quinoline: The final step involves coupling the azetidine intermediate with a quinoline derivative through a condensation reaction, often facilitated by a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromopyridinyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-((3-Chloropyridin-4-YL)oxy)azetidin-1-YL)quinoline
  • 2-(3-((3-Fluoropyridin-4-YL)oxy)azetidin-1-YL)quinoline
  • 2-(3-((3-Iodopyridin-4-YL)oxy)azetidin-1-YL)quinoline

Uniqueness

2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline is unique due to the presence of the bromopyridinyl group, which imparts distinct reactivity and potential for various chemical transformations. This uniqueness can be leveraged in the design of novel compounds with specific desired properties, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C17H14BrN3O

Molecular Weight

356.2 g/mol

IUPAC Name

2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline

InChI

InChI=1S/C17H14BrN3O/c18-14-9-19-8-7-16(14)22-13-10-21(11-13)17-6-5-12-3-1-2-4-15(12)20-17/h1-9,13H,10-11H2

InChI Key

WJYXHHKXZNSLEV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3C=C2)OC4=C(C=NC=C4)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-(quinolin-2-yl)azetidin-3-ol (see PREPARATION P1.2, step 1; 320 mg, 1.60 mmol) in DMF (10 mL) was added Cs2CO3 (1.04 g, 3.2 mmol) and 3-bromo-4-chloropyridine (307 mg, 1.60 mmol). The mixture was stirred at 90° C. overnight and then diluted with water (20 mL) and extracted with EtOAc (2×30 mL). The combined organic extracts were washed with water (30 mL) and brine (30 mL), dried over Na2SO4, and filtered. The filtrate was evaporated in vacuo and the residue was purified by flash column chromatography on silica gel (5% to 30% EtOAc in petroleum ether) to give the title product (350 mg, 0.98 mmol, 61% yield) as white solid. ESI-MS (M+1): 356 calc. for C17H14BrN3O 355.
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
307 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
61%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.